4-ethyl-1,2-thiazole-5-carboxylic acid 4-ethyl-1,2-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2301183-84-4
VCID: VC11507464
InChI: InChI=1S/C6H7NO2S/c1-2-4-3-7-10-5(4)6(8)9/h3H,2H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol

4-ethyl-1,2-thiazole-5-carboxylic acid

CAS No.: 2301183-84-4

Cat. No.: VC11507464

Molecular Formula: C6H7NO2S

Molecular Weight: 157.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-ethyl-1,2-thiazole-5-carboxylic acid - 2301183-84-4

Specification

CAS No. 2301183-84-4
Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
IUPAC Name 4-ethyl-1,2-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C6H7NO2S/c1-2-4-3-7-10-5(4)6(8)9/h3H,2H2,1H3,(H,8,9)
Standard InChI Key ALSSAWIQGJJOLM-UHFFFAOYSA-N
Canonical SMILES CCC1=C(SN=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

4-Ethyl-1,2-thiazole-5-carboxylic acid belongs to the 1,2-thiazole subclass, distinguished by the arrangement of sulfur at position 1 and nitrogen at position 2 within the heterocyclic ring. The molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol (inferred from analogous 1,3-thiazole structures). Key structural features include:

  • Thiazole Core: A five-membered aromatic ring with delocalized π-electrons, contributing to stability and reactivity.

  • Ethyl Substituent: Positioned at C4, this group enhances lipophilicity, influencing membrane permeability in biological systems.

  • Carboxylic Acid: At C5, this functional group enables hydrogen bonding and salt formation, critical for interactions with biological targets.

Comparative analysis with its 1,3-thiazole isomer (CAS 126889-07-4) reveals distinct electronic profiles due to differing sulfur-nitrogen orientations. For instance, the 1,2-thiazole variant exhibits altered dipole moments and resonance stabilization, which may impact reactivity in substitution reactions.

Synthesis and Manufacturing Strategies

Cyclization Approaches

A common route to thiazole derivatives involves cyclization of α-haloketones with thioureas or thioamides. For 4-ethyl-1,2-thiazole-5-carboxylic acid, a plausible pathway includes:

  • Formation of β-Ethoxyacrylamide: Reacting ethyl isocyanoacetate with α-oxodithioesters in the presence of a base like DBU.

  • Bromination and Ring Closure: Chemoselective α-bromination of β-ethoxyacrylamide followed by treatment with thiourea under heated conditions to form the thiazole core .

This method, adapted from dasatinib synthesis , avoids organometallic intermediates and achieves yields exceeding 90% under optimized conditions.

Industrial-Scale Production

For commercial applications, continuous flow reactors are employed to enhance efficiency. Key parameters include:

  • Temperature Control: Maintained at 80–100°C to prevent side reactions.

  • Catalyst Optimization: DBU or similar bases ensure rapid deprotonation and cyclization.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey FeaturesBiological Activity
4-Ethyl-1,2-thiazole-5-carboxylic acidC₆H₇NO₂S1,2-thiazole core; high lipophilicityPotential XO inhibition , antimicrobial
4-Ethyl-1,3-thiazole-5-carboxylic acidC₆H₇NO₂S1,3-thiazole core; altered dipole momentAntibacterial
2-Aminothiazole-5-carboxamideC₄H₅N₃OSAmino group at C2; enhanced hydrogen bondingKinase inhibition

The 1,2-thiazole isomer’s unique sulfur-nitrogen alignment may confer superior metabolic stability compared to 1,3 counterparts, a hypothesis warranting further validation.

Industrial and Research Applications

Pharmaceutical Development

  • Drug Precursors: Serves as a scaffold for kinase inhibitors (e.g., dasatinib analogues) .

  • Prodrug Design: Carboxylic acid group enables esterification for improved bioavailability.

Agrochemical Innovations

Thiazole derivatives are explored as fungicides and herbicides. The ethyl group’s lipophilicity enhances penetration through plant cuticles, potentiating foliar applications .

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